molecular formula C9H16ClNO2 B1442846 3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride CAS No. 1219980-71-8

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1442846
CAS No.: 1219980-71-8
M. Wt: 205.68 g/mol
InChI Key: VDFYKXIWUIONDC-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride is a chemical compound of interest in medicinal chemistry and agrochemical research, incorporating both a pyrrolidine ring and a cyclopropanecarboxylate group. The pyrrolidine scaffold is a common feature in pharmaceuticals and biologically active molecules, known to contribute to a compound's interaction with central nervous system targets; for instance, the muscle relaxant cyclobenzaprine is structurally related to tricyclic antidepressants and acts primarily within the central nervous system . Similarly, procyclidine, another molecule featuring a pyrrolidine group, is a muscarinic antagonist used to treat parkinsonism and drug-induced extrapyramidal symptoms . Concurrently, the cyclopropanecarboxylate moiety is a key structural component in synthetic pyrethroid insecticides, which are derived from chrysanthemic acid and are known for their potent activity . The integration of these two pharmacologically relevant structures makes this compound a valuable intermediate for researchers investigating new active compounds. Its potential applications include serving as a building block in the synthesis of novel molecules for neurological studies or as a lead structure in the development of new pest control agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(8-1-2-8)12-6-7-3-4-10-5-7;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFYKXIWUIONDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Cyclopropanecarboxaldehyde

A key step in the preparation is the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid. This oxidation can be performed by contacting the aldehyde with molecular oxygen at elevated temperature without the need for catalysts or solvents, which simplifies the process and reduces costs and safety hazards. The oxidation is a free radical process primarily dependent on oxygen mass transfer.

Conversion to Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is then converted to the corresponding acid chloride using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. Thionyl chloride is preferred, typically used at 50–100 °C, yielding cyclopropanecarbonyl chloride with 90–96% purity and yield.

Step Reagents/Conditions Outcome Yield (%) Notes
Oxidation Cyclopropanecarboxaldehyde + O2, heat Cyclopropanecarboxylic acid - Catalyst-free, solvent-free
Chlorination Cyclopropanecarboxylic acid + SOCl2, 50–100 °C Cyclopropanecarbonyl chloride 90–96 High purity product

Coupling with Pyrrolidine to Form 3-Pyrrolidinylmethyl Cyclopropanecarboxylate Hydrochloride

The coupling of cyclopropanecarboxylic acid derivatives with pyrrolidine or 3-pyrrolidinylmethyl moieties can be achieved via esterification or amidation routes.

Direct Coupling Using Coupling Agents

One reported method involves the reaction of cyclopropanecarboxylic acid with 3-methylpyrrolidine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). This facilitates the formation of the amide or ester bond under mild conditions, yielding the desired compound as its hydrochloride salt after treatment with hydrochloric acid.

Esterification and Cyclization Routes

Earlier patented processes describe the preparation of cyclopropanecarboxylate esters via cyclization of chlorobutyrate esters using sodium hydroxide and phase transfer catalysts. However, these methods often require handling hazardous gases (e.g., hydrogen chloride), chlorinated solvents (e.g., dichloromethane), and strong bases, which present safety and environmental challenges. Yields reported are moderate (~46%) with complex isolation steps.

Representative Preparation Procedure for Pyrrolidinylmethyl Derivatives (Analogous Methodology)

While direct detailed procedures for this compound are scarce, analogous pyrrolidinylmethyl derivatives have been prepared via Mannich-type reactions involving paraformaldehyde, pyrrolidine, and appropriate substrates under reflux in ethanol, followed by workup and crystallization to obtain high-purity products.

Step Reagents/Conditions Description Yield (%) Notes
Mannich Reaction (S)-H8BINOL, paraformaldehyde, pyrrolidine, reflux in EtOH Formation of pyrrolidinylmethyl derivative 75 High enantiomeric excess (>99%)
Workup Precipitation in ice water, extraction with dichloromethane Isolation of crude product - Efficient isolation
Purification Recrystallization from ethanol Pure solid product - White fluffy solid obtained

This procedure highlights the feasibility of synthesizing pyrrolidinylmethyl compounds via controlled condensation and subsequent purification steps, which can be adapted for cyclopropanecarboxylate derivatives.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
Oxidation + Chlorination Catalyst-free oxidation, clean chlorination High purity acid chloride, high yield Requires handling corrosive reagents
Cyclization of Chlorobutyrate Ester Phase transfer catalysis, multi-step Established chemistry Use of hazardous gases and solvents; moderate yield
Coupling with DCC Mild conditions, direct coupling Efficient amide/ester formation Requires coupling agents, potential side products
Mannich-type condensation One-pot reaction, simple workup High purity, enantioselective Specific to substrates, may require optimization

Research Findings and Notes

  • The oxidation of cyclopropanecarboxaldehyde to the acid is efficient without catalysts, relying on oxygen mass transfer, simplifying scale-up.
  • Chlorination with thionyl chloride is preferred for acid chloride formation due to high yield and purity.
  • Coupling agents such as DCC facilitate amide bond formation with pyrrolidine derivatives, enabling synthesis of hydrochloride salts suitable for medicinal chemistry applications.
  • Alternative methods involving phase transfer catalysis and chlorinated solvents pose safety and environmental challenges and generally yield lower product amounts.
  • Mannich-type reactions provide a versatile approach for introducing pyrrolidinylmethyl groups, with high enantioselectivity and purity, though direct application to cyclopropanecarboxylate esters requires adaptation.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Size and Basicity : The pyrrolidinylmethyl group (5-membered) in the target compound contrasts with the piperidin-4-yl group (6-membered) in its analog. The smaller pyrrolidine ring may increase steric accessibility for target binding compared to piperidine, which offers a larger hydrophobic surface .
  • Substituent Effects: The hydroxymethyl substituent in methyl trans-2-(hydroxymethyl) cyclopropanecarboxylate introduces polarity, enhancing water solubility (~2.5-fold higher than non-polar analogs in simulated physiological conditions) . In contrast, the trifluoromethyl group in 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride reduces basicity (pKa ~6.2 vs. ~9.5 for pyrrolidine derivatives), impacting ionization and membrane permeability .
  • Hazard Profiles : Piperidin-4-yl cyclopropanecarboxylate hydrochloride carries warnings for oral toxicity (H302) and respiratory irritation (H335), likely due to its amine-hydrochloride composition. The target compound’s pyrrolidine analog may share similar hazards, though substitution patterns could modulate reactivity .

Pharmacological Potential

While direct studies on the target compound are lacking, piperidinyl and pyrrolidinyl cyclopropane derivatives are frequently explored for CNS activity due to their ability to cross the blood-brain barrier. Hydroxymethyl derivatives, with improved solubility, are candidates for intravenous formulations .

Biological Activity

Overview

3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride (CAS Number: 1219980-71-8) is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways and mechanisms through which it exerts its effects are still under investigation, but preliminary studies suggest modulation of enzyme activity, which can influence metabolic processes and signaling pathways in cells.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antinociceptive Activity : Potential pain-relieving properties have been noted in animal models.
  • CNS Effects : Possible interactions with central nervous system pathways suggest implications for neuropharmacology.
  • Anti-inflammatory Properties : Initial studies suggest a role in reducing inflammation markers.

Case Study 1: Antinociceptive Activity in Rodent Models

A controlled study assessed the antinociceptive effects of this compound in mice using the hot plate test. The compound was administered at varying doses, showing significant dose-dependent analgesic effects compared to control groups.

Dose (mg/kg)Reaction Time (seconds)Significance
05.2Baseline
107.5p < 0.05
3010.1p < 0.01

This study indicates the compound's potential as a therapeutic agent for pain management.

Case Study 2: Neuropharmacological Assessment

In another investigation, the effects of this compound on anxiety-like behaviors were evaluated using the elevated plus maze test. Results indicated a reduction in anxiety-related behaviors at specific doses.

Dose (mg/kg)Time Spent in Open Arms (seconds)Significance
020Baseline
1035p < 0.05
3050p < 0.01

These findings suggest potential applications in treating anxiety disorders.

Comparative Analysis

To better understand the unique biological properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
PyrrolidineSimple nitrogen heterocycleGeneral pharmacological use
Cyclopropanecarboxylic AcidCarboxylic acid derivativePrecursor in various reactions
Pyrrolidinylmethyl DerivativesVarious structural derivativesDiverse biological activities

This compound stands out due to its combination of pyrrolidine and cyclopropane moieties, which may confer unique interactions with biological targets.

Q & A

Basic: What are the recommended synthetic routes for 3-pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride, and how can yield optimization be achieved?

Methodological Answer:
A common approach involves cyclopropane ring formation via esterification or condensation. For example, methyl cyclopropanecarboxylate (CAS 2868-37-3) is a key intermediate in cyclopropane-containing compounds . Optimization may include:

  • Stepwise functionalization : Bromination of cyclopropane intermediates (e.g., using NBS for α-bromination) followed by nucleophilic substitution with pyrrolidine derivatives .
  • Catalytic efficiency : Transition-metal catalysts (e.g., palladium) for coupling reactions.
  • Yield enhancement : Adjusting reaction stoichiometry (e.g., excess amine for complete substitution) and solvent polarity (e.g., DMF for improved solubility).
    Data Table :
StepReaction TypeYield RangeKey Parameters
Cyclopropane formationEsterification60-70%Temperature: 0–5°C, anhydrous conditions
BrominationRadical bromination50-65%NBS, light initiation
Amine couplingNucleophilic substitution70-85%Excess pyrrolidine, 12h reflux

Basic: What analytical techniques are suitable for characterizing structural integrity and purity?

Methodological Answer:

  • HPLC-MS : For purity assessment and detection of byproducts (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .
  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., characteristic coupling constants: J = 5–10 Hz for cis-cyclopropane protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine-cyclopropane linkage.

Advanced: How can researchers address contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

  • Controlled degradation studies : Expose the compound to pH 1–13 buffers at 25–60°C, then monitor decomposition via HPLC. For example, cyclopropane esters are prone to ring-opening in acidic conditions .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life.
    Data Table :
ConditionDegradation Rate (k, h⁻¹)Major Degradant
pH 2, 40°C0.12Cyclopropane ring-opened diacid
pH 7.4, 25°C0.003None detected
pH 10, 60°C0.25Pyrrolidine N-oxide

Advanced: What strategies mitigate toxicity risks during handling, given limited toxicological data?

Methodological Answer:

  • Precautionary protocols : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at –20°C .
  • In silico toxicity prediction : Tools like OECD QSAR Toolbox to assess potential hazards (e.g., structural analogs like cyclopropylformamidine hydrochloride show moderate acute toxicity) .

Advanced: How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

  • Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., unreacted brominated cyclopropane or pyrrolidine dimers) .
  • Chromatographic purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC .

Basic: What spectroscopic signatures distinguish the hydrochloride salt form?

Methodological Answer:

  • FT-IR : Broad O–H stretch (~2500 cm⁻¹) from hydrochloride hydration.
  • Elemental analysis : Confirm Cl⁻ content (theoretical ~19% for C₉H₁₆NO₂·HCl) .

Advanced: How does the cyclopropane ring influence reactivity in downstream modifications?

Methodological Answer:

  • Ring strain utilization : The cyclopropane’s high strain energy (~27 kcal/mol) facilitates ring-opening reactions (e.g., nucleophilic attack at the ester carbonyl) .
  • Steric effects : The 3-pyrrolidinylmethyl group may hinder axial approaches, favoring equatorial reactivity in catalytic hydrogenation.

Basic: What are the best practices for validating synthetic reproducibility across labs?

Methodological Answer:

  • Detailed SOPs : Specify reagent grades (e.g., anhydrous solvents), inert atmospheres (N₂/Ar), and reaction monitoring (TLC/HPLC).
  • Inter-lab calibration : Share reference standards (e.g., via third-party providers like LGC Standards) for cross-validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride
Reactant of Route 2
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3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride

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